molecular formula C15H16N4O2 B2572817 N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2310124-37-7

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2572817
CAS RN: 2310124-37-7
M. Wt: 284.319
InChI Key: WMTJWIWHFZDPRW-UHFFFAOYSA-N
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Description

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a novel compound with potential applications in scientific research. It is a pyridazine-based compound that has been synthesized using a specific method.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on pyridazinone derivatives and related compounds demonstrates their utility in synthesizing novel chemical entities with potential biological activities. For instance, Ibrahim and Behbehani (2014) outlined a general route for synthesizing a novel class of pyridazin-3-one derivatives, which could serve as a basis for further chemical modifications and the exploration of new therapeutic agents (Ibrahim & Behbehani, 2014). Similarly, research by Pailloux et al. (2007) described the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, showcasing the diverse molecular reactivity channels that can be exploited for further chemical synthesis and modifications (Pailloux et al., 2007).

Potential Biological Activity

The chemical frameworks similar to N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide often exhibit significant biological activities, making them valuable for medicinal chemistry research. Hudkins et al. (2011) discussed the discovery and characterization of a pyridazin-3-one derivative as a potent, selective histamine H3 receptor inverse agonist, suggesting potential applications in treating attentional and cognitive disorders (Hudkins et al., 2011). This indicates that compounds with similar structural motifs could be explored for their biological effects and therapeutic potential.

properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-14(10-19-15(21)2-1-7-18-19)17-9-11-3-6-13(16-8-11)12-4-5-12/h1-3,6-8,12H,4-5,9-10H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTJWIWHFZDPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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